NASPM trihydrochloride

Description

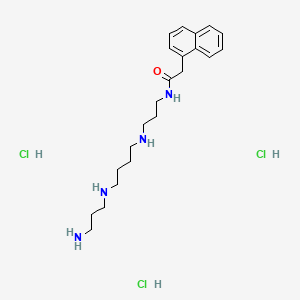

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEOJAUJWOPWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of NASPM Trihydrochloride

For Immediate Release

Shanghai, China – November 13, 2025 – In the intricate world of neuroscience and drug development, understanding the precise mechanism of action of pharmacological tools is paramount. This technical guide provides a comprehensive overview of the mechanism of action of NASPM trihydrochloride, a polyamine antagonist widely used in neuroscience research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: Selective Antagonism of Calcium-Permeable AMPA Receptors

NASPM trihydrochloride is predominantly recognized as a selective antagonist of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs).[1] These receptors are a subtype of ionotropic glutamate receptors that play a crucial role in fast excitatory synaptic transmission in the central nervous system. The defining characteristic of CP-AMPARs is their lack of the GluA2 subunit, which renders them permeable to calcium ions.

The antagonistic action of NASPM is both use-dependent and voltage-dependent. It physically blocks the ion channel pore of GluA2-lacking AMPA receptors, thereby preventing the influx of sodium and calcium ions. This blockade is more pronounced at depolarized membrane potentials.

Signaling Pathway of NASPM Action at CP-AMPARs

Caption: NASPM blocks the pore of GluA2-lacking CP-AMPARs.

A Contentious Target: Emerging Evidence for NMDA Receptor Inhibition

While the action of NASPM on CP-AMPARs is well-established, recent preclinical evidence from a 2025 preprint has challenged its selectivity, suggesting that it also functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors.[2][3][4] This study posits that the anti-seizure effects of NASPM observed in human brain tissue may be attributable to its inhibition of NMDA receptors rather than its action on CP-AMPARs.[2][3][4]

The proposed mechanism at NMDA receptors is also a channel block. The study demonstrated a concentration- and voltage-dependent inhibition of NMDA-evoked currents by NASPM.[2] This finding has significant implications for the interpretation of past studies using NASPM as a selective CP-AMPAR antagonist and opens new avenues for its therapeutic application.

Proposed Signaling Pathway of NASPM Action at NMDA Receptors

Caption: NASPM may also block the ion channel pore of NMDA receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the potency and efficacy of NASPM trihydrochloride at its known and proposed targets.

| Target Receptor | Cell Type/Preparation | Method | Parameter | Value | Reference |

| CP-AMPARs | Type II Neurons | Electrophysiology | IC₅₀ | 0.33 µM (at -60 mV) | --INVALID-LINK-- |

| GluA1/γ2 | HEK293 Cells | Electrophysiology | RI+60/-60 (Peak) | 0.37 ± 0.04 | --INVALID-LINK-- |

| GluA1/γ2 | HEK293 Cells | Electrophysiology | RI+60/-60 (Steady-state) | 0.04 ± 0.02 | --INVALID-LINK-- |

| Native CP-AMPARs | Dentate Gyrus Granule Cells | Electrophysiology | RI+60/-60 | 0.02 ± 0.01 | --INVALID-LINK-- |

| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 93 ± 4% (at 87 µM, -60 mV) | --INVALID-LINK-- |

| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 84 ± 8% (at 26.1 µM, -60 mV) | --INVALID-LINK-- |

| GluN1/GluN2A | ND7/23 Cells | Electrophysiology | % Inhibition | 76 ± 5% (at 8.7 µM, -60 mV) | --INVALID-LINK-- |

Note: RI+60/-60 represents the rectification index, a measure of channel block at positive versus negative membrane potentials.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for characterizing the effects of NASPM on ion channel function with high temporal and voltage resolution.

Objective: To measure the effect of NASPM on AMPA or NMDA receptor-mediated currents.

Cell Preparation:

-

For cultured neurons or cell lines (e.g., HEK293, ND7/23), plate cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

-

For brain slices, prepare acute slices (e.g., 300 µm) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.[5]

-

Internal (Pipette) Solution: A typical composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[5] For recording NMDA currents, cesium-based internal solutions can be used to block potassium channels. For studying CP-AMPARs with intracellular NASPM, 100 µM NASPM is included in the internal solution.[6][7]

Recording Procedure:

-

Obtain a whole-cell patch-clamp configuration on a target neuron or cell.

-

Hold the cell at a desired membrane potential (e.g., -70 mV) in voltage-clamp mode.

-

Apply agonists (e.g., glutamate/AMPA for AMPARs, NMDA/glycine for NMDARs) via a perfusion system to evoke baseline currents.

-

Bath-apply NASPM trihydrochloride at various concentrations and record the resulting changes in the agonist-evoked currents.

-

To assess voltage-dependence, apply voltage ramps or steps (e.g., from -80 mV to +60 mV) during agonist application in the absence and presence of NASPM.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration, providing a functional readout of CP-AMPAR and NMDA receptor activity.

Objective: To measure the effect of NASPM on agonist-induced calcium influx.

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Wash the cells with an extracellular solution (e.g., a HEPES-buffered saline) to remove excess dye.

Imaging Procedure:

-

Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse with extracellular solution.

-

Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission at ~510 nm.

-

Apply an agonist (e.g., AMPA or NMDA) to induce a calcium response.

-

Record the changes in the fluorescence ratio (F340/F380), which is proportional to the intracellular calcium concentration.

Experimental Workflow for Calcium Imaging

Caption: A standard workflow for a calcium imaging experiment.

Radioligand Binding Assay

While less common for channel blockers like NASPM, a competitive binding assay could theoretically be used to determine its affinity for the receptor binding site if a suitable radiolabeled ligand is available.

Objective: To determine the binding affinity (Ki) of NASPM for AMPA or NMDA receptors.

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

Assay Procedure:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA or a radiolabeled non-competitive antagonist that binds within the pore).

-

Add increasing concentrations of unlabeled NASPM trihydrochloride.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a filter mat.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Logical Flow for a Radioligand Binding Assay

Caption: The logical steps of a competitive radioligand binding assay.

Conclusion and Future Directions

NASPM trihydrochloride remains a valuable tool for studying the physiological and pathological roles of calcium-permeable AMPA receptors. However, the emerging evidence of its activity at NMDA receptors necessitates a careful re-evaluation of data from studies that have assumed its absolute selectivity. Future research should focus on further characterizing the affinity and subtype-selectivity of NASPM at both AMPA and NMDA receptors to fully elucidate its pharmacological profile. Such studies will be critical for the continued use of NASPM as a precise pharmacological probe and for exploring its potential as a therapeutic agent in neurological disorders characterized by excitotoxicity.

References

- 1. Naspm trihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

NASPM Trihydrochloride: A Technical Guide to a GluA2-Lacking AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-spermine trihydrochloride (NASPM trihydrochloride) is a synthetic polyamine amide and a widely utilized pharmacological tool in neuroscience research. As a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors lacking the GluA2 subunit, NASPM has been instrumental in elucidating the physiological and pathological roles of these calcium-permeable channels. This technical guide provides an in-depth overview of NASPM's mechanism of action, presents its key quantitative data, details experimental protocols for its use, and illustrates the signaling pathways it modulates. Importantly, this guide also addresses recent findings regarding its potential off-target effects, offering a comprehensive resource for researchers employing this critical compound.

Introduction

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The subunit composition of these tetrameric receptors dictates their biophysical and pharmacological properties. The presence of the GluA2 subunit, which undergoes RNA editing at the Q/R site, renders the AMPA receptor channel impermeable to calcium ions. Conversely, AMPA receptors lacking the GluA2 subunit (GluA2-lacking AMPARs) exhibit high calcium permeability and are characterized by an inwardly rectifying current-voltage (I-V) relationship due to a voltage-dependent block by intracellular polyamines.

NASPM trihydrochloride, a synthetic analog of Joro spider toxin, acts as a selective open-channel blocker of these GluA2-lacking, calcium-permeable AMPA receptors (CP-AMPARs).[1][2] Its use- and voltage-dependent mechanism of action has made it an invaluable tool for investigating the roles of CP-AMPARs in synaptic plasticity, excitotoxicity, and various neurological and psychiatric disorders.[3][4][5]

Chemical Properties and Data Presentation

NASPM trihydrochloride is a water-soluble crystalline solid. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide trihydrochloride | [3] |

| Synonyms | 1-Naphthylacetyl spermine trihydrochloride | [6] |

| Molecular Formula | C22H34N4O · 3HCl | [6] |

| Molecular Weight | 479.91 g/mol | [3] |

| CAS Number | 1049731-36-3 | [6] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | Water (up to 100 mM), DMSO (up to 1.7 mg/mL), PBS (pH 7.2, up to 10 mg/mL) | [3][6] |

Quantitative Data: Potency and Selectivity

The inhibitory activity of NASPM is typically quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the potency of NASPM is highly dependent on the membrane potential and the presence of AMPA receptor auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs). To date, specific equilibrium dissociation constant (Ki) values for NASPM are not widely reported in the literature; potency is primarily described by IC50 values under defined electrophysiological conditions.

| Parameter | Value | Experimental Conditions | Cell Type | Reference(s) |

| IC50 | 0.33 µM | At -60 mV | Cultured rat hippocampal neurons (Type II) | [7] |

| IC50, 0 mV | ~10 µM | Block of steady-state GluA1 currents at 0 mV | HEK293 cells | [8] |

| IC50, 0 mV | >100 µM | Block of steady-state GluA1/TARP γ2 currents at 0 mV | HEK293 cells | [8] |

| Rectification Index (RI+60/-60) | ~0.04 | 100 µM intracellular NASPM | Cerebellar granule cells | [1] |

| Rectification Index (RI+60/-60) | ~0.02 | 100 µM intracellular NASPM | GluA2 KO dentate gyrus granule cells | [1] |

Note on Specificity: Recent evidence from a preprint study suggests that NASPM may lack absolute specificity for GluA2-lacking AMPA receptors and can also inhibit NMDA receptors, particularly at higher concentrations. This is a critical consideration for experimental design and data interpretation. The inhibitory effect on NMDA receptors appears to be sufficient to block seizure-like activity in human brain tissue ex vivo.[8]

| Off-Target Activity | IC50 / % Inhibition | Experimental Conditions | Cell Type | Reference(s) |

| NMDA Receptor Block | Concentration- and voltage-dependent inhibition observed. At -60 mV, 87 µM NASPM produced ~93% inhibition of NMDA-evoked currents. | Whole-cell patch clamp | Human cortical neurons |

Mechanism of Action

NASPM exerts its antagonistic effect by physically occluding the ion channel pore of GluA2-lacking AMPA receptors. This block is both voltage-dependent and use-dependent .

-

Voltage-Dependence: At negative membrane potentials, the positively charged NASPM molecule is driven into the channel pore, leading to a strong block. At positive membrane potentials, the blocker is expelled from the pore, resulting in relief of the block. This property is responsible for the characteristic inward rectification of the current-voltage relationship of GluA2-lacking AMPA receptors in the presence of NASPM.[1]

-

Use-Dependence: The channel must be in an open state for NASPM to access its binding site within the pore. Therefore, the degree of block increases with repeated receptor activation.[7]

The interaction of NASPM with the AMPA receptor pore is illustrated in the following diagram.

References

- 1. Naspm trihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-Permeable AMPA Receptors Promote Endocannabinoid Signaling at Parvalbumin Interneuron Synapses in the Nucleus Accumbens Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ca2+-Permeable AMPA Receptors in Synaptic Plasticity: A Technical Guide

Abstract

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1] While most AMPARs are impermeable to calcium (Ca2+), a distinct subtype, Ca2+-permeable AMPA receptors (CP-AMPARs), plays a pivotal and dynamic role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[2][3] These receptors, characterized by the absence of the GluA2 subunit, possess unique biophysical properties that allow them to serve as a critical source of postsynaptic Ca2+ influx, initiating signaling cascades that lead to lasting changes in synaptic strength.[4][5] This guide provides an in-depth examination of the molecular composition, physiological function, and regulatory mechanisms of CP-AMPARs in synaptic plasticity, details key experimental protocols for their study, and explores their significance as therapeutic targets.

Molecular Composition and Biophysical Properties

AMPARs are tetrameric ion channels assembled from four subunits (GluA1-4).[6] The key determinant of Ca2+ permeability is the GluA2 subunit.[5] Post-transcriptional RNA editing of the GluA2 pre-mRNA converts a glutamine (Q) codon to an arginine (R) codon at a critical position in the channel pore.[6] The positively charged arginine residue effectively repels divalent cations like Ca2+.[7] Consequently, AMPARs containing an edited GluA2 subunit are Ca2+-impermeable (CI-AMPARs).

CP-AMPARs lack the GluA2 subunit and are typically homomers of GluA1 or heteromers of GluA1/GluA3 or GluA1/GluA4.[8][9] This absence of GluA2 confers a distinct set of biophysical properties that allow for their functional identification.[3]

Key Properties of CP-AMPARs:

-

High Calcium Permeability: They allow significant influx of Ca2+ upon activation, acting as a direct transducer of synaptic activity into intracellular calcium signaling.[2][10]

-

Inward Rectification: Due to a voltage-dependent block by intracellular polyamines (e.g., spermine), CP-AMPARs pass current more readily in the inward direction (at negative membrane potentials) than the outward direction.[8][11] This results in a non-linear, inwardly rectifying current-voltage (I-V) relationship.

-

Higher Single-Channel Conductance: CP-AMPARs generally exhibit a larger single-channel conductance compared to their GluA2-containing counterparts, contributing to a stronger synaptic response.[4][12]

-

Pharmacology: They are selectively blocked by certain polyamine toxins and synthetic antagonists, such as 1-naphthyl acetyl spermine (NASPM) and IEM-1460, which are invaluable experimental tools.[8][13]

Data Presentation: Biophysical Properties of AMPAR Subtypes

The following table summarizes the key quantitative differences between CP-AMPARs and CI-AMPARs.

| Property | CP-AMPARs (GluA2-lacking) | CI-AMPARs (GluA2-containing) |

| Subunit Composition | Typically GluA1 homomers or GluA1/3 heteromers | Typically GluA1/2 or GluA2/3 heteromers[6] |

| Ca2+ Permeability (PCa/PNa) | High (~1.0 - 2.5) | Low (~0.01 - 0.1)[7] |

| Single-Channel Conductance | High (~15-50 pS)[4] | Low (~5-15 pS)[8] |

| I-V Relationship | Inwardly Rectifying[11] | Linear or Outwardly Rectifying[13][14] |

| Polyamine Block | High Sensitivity (e.g., spermine)[11][15] | Insensitive[7] |

| Selective Antagonists | NASPM, IEM-1460, Philanthotoxin[8][13] | N/A |

Role in Synaptic Plasticity

The dynamic trafficking of CP-AMPARs to and from the synapse is a crucial mechanism underlying multiple forms of synaptic plasticity.[2][16] Their ability to provide a localized Ca2+ signal, distinct from that of NMDA receptors (NMDARs), allows for the induction of specific downstream signaling pathways.[8]

Long-Term Potentiation (LTP)

While NMDARs are the canonical trigger for LTP at many synapses, such as the hippocampal CA1 Schaffer collateral pathway, a growing body of evidence implicates CP-AMPARs as key players, particularly in certain forms of LTP.[11][17] During some LTP induction protocols, there is a rapid and transient insertion of CP-AMPARs into the postsynaptic membrane.[16][18] This initial wave of GluA1 homomers serves two primary purposes: it immediately enhances the synaptic current due to their higher conductance, and the associated Ca2+ influx helps trigger downstream signaling required for the stabilization of LTP.[9][12] Subsequently, these labile CP-AMPARs are often replaced by more stable, GluA2-containing CI-AMPARs.[16][18]

Long-Term Depression (LTD)

CP-AMPARs are also implicated in the induction of NMDAR-dependent LTD.[11] During LTD induction, Ca2+ influx through NMDARs can trigger the recruitment of CP-AMPARs to the synapse.[19] The subsequent Ca2+ influx through both NMDARs and the newly inserted CP-AMPARs leads to the activation of protein phosphatases, such as calcineurin (PP2B).[8][11] This phosphatase activity promotes the internalization (endocytosis) of all AMPARs, including both CP- and CI-subtypes, from the synaptic membrane, resulting in a weakening of the synapse.[1][6] In this context, the transient appearance of CP-AMPARs amplifies the Ca2+ signal required to switch the balance from kinase to phosphatase activity.[9]

Experimental Protocols

Studying the specific contribution of CP-AMPARs to synaptic transmission and plasticity requires a combination of electrophysiology, pharmacology, and imaging.

Protocol: Electrophysiological Identification of CP-AMPARs

This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the rectification index (RI) of AMPAR-mediated excitatory postsynaptic currents (EPSCs), a key indicator of the presence of CP-AMPARs.

Objective: To determine the contribution of CP-AMPARs to synaptic currents.

Materials:

-

Acute brain slices (e.g., hippocampus).

-

Artificial cerebrospinal fluid (aCSF).

-

Internal patch pipette solution containing 0.1 mM spermine to ensure block of CP-AMPARs.

-

Pharmacological agents: Tetrodotoxin (TTX) to block action potentials, picrotoxin to block GABAA receptors, and D-AP5 to block NMDARs.

-

Optional: NASPM (50-100 µM) to confirm the identity of CP-AMPAR currents.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick acute brain slices from the desired brain region and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber on an upright microscope. Perfuse continuously with oxygenated aCSF containing TTX (0.5 µM) and picrotoxin (100 µM).

-

Whole-Cell Patch-Clamp: Obtain a whole-cell voltage-clamp recording from a target neuron (e.g., CA1 pyramidal cell).

-

Isolate AMPAR EPSCs: Add the NMDAR antagonist D-AP5 (50 µM) to the bath perfusion to isolate AMPAR-mediated currents.

-

I-V Curve Generation: a. Hold the neuron at a series of membrane potentials, typically from -60 mV to +60 mV in 20 mV steps. b. At each holding potential, evoke an EPSC using a stimulating electrode placed on the afferent pathway. c. Record the peak amplitude of the EPSC at each potential.

-

Calculate Rectification Index (RI): a. The RI is calculated as the ratio of the EPSC amplitude at a positive potential to the amplitude at a negative potential. A common formula is: RI = Amplitude at +40 mV / Amplitude at -60 mV .[20] b. Interpretation:

-

Pharmacological Confirmation (Optional): After generating a baseline I-V curve, apply NASPM to the bath. A reduction in the inward current and an increase in the RI confirms the current was mediated by CP-AMPARs.

Protocol: Two-Photon Calcium Imaging

Objective: To visualize Ca2+ transients in dendritic spines arising from synaptic activation, including the contribution from CP-AMPARs.

Materials:

-

Two-photon microscope with a Ti:Sapphire laser.

-

Acute brain slices or in vivo preparation.

-

Fluorescent Ca2+ indicator (e.g., Fluo-4, GCaMP6) loaded into the neuron via the patch pipette.

-

Pharmacological agents as described above.

Methodology:

-

Neuron Loading: Obtain a whole-cell recording from the target neuron using an internal solution containing a fluorescent Ca2+ indicator. Allow 15-20 minutes for the dye to diffuse throughout the dendritic arbor.

-

Imaging: a. Switch to imaging mode. Locate a dendrite of interest and identify individual dendritic spines. b. Use line scans across a spine head and adjacent dendrite to measure fluorescence changes with high temporal resolution.

-

Synaptic Stimulation: Evoke synaptic responses with a stimulating electrode. Time-lock the stimulation with the imaging acquisition.

-

Data Analysis: a. Measure the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F is proportional to the change in intracellular Ca2+ concentration.[22] b. To isolate the Ca2+ influx through CP-AMPARs, perform the experiment in the presence of an NMDAR blocker (D-AP5). The remaining synaptically-evoked Ca2+ transient in the spine can be attributed to CP-AMPARs and voltage-gated calcium channels. c. Further confirmation can be achieved by applying NASPM and observing a reduction in the D-AP5-resistant Ca2+ signal.

Implications for Drug Development

The dynamic regulation and critical role of CP-AMPARs in synaptic plasticity make them a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[3][5]

-

Maladaptive Plasticity: Aberrant expression or function of CP-AMPARs is implicated in maladaptive plasticity underlying conditions like chronic pain, fear memory, and drug addiction.[3][23] Developing selective antagonists for CP-AMPARs could offer a strategy to reverse or prevent these pathological changes.

-

Excitotoxicity: Over-activation of CP-AMPARs contributes to excitotoxic neuronal death following ischemic events like stroke.[2][5] Blockers of CP-AMPARs could serve as neuroprotective agents.

-

Neurological Disorders: Defective RNA editing of GluA2, leading to an increased prevalence of CP-AMPARs, has been linked to motor neuron death in amyotrophic lateral sclerosis (ALS).[3] Modulating CP-AMPAR function or expression is a potential therapeutic avenue.

The development of drugs that can selectively target specific AMPAR auxiliary subunits (e.g., TARPs), which are differentially associated with CP-AMPARs in various brain regions, offers a promising future for achieving region-specific therapeutic effects with fewer side effects.[3]

Conclusion

Ca2+-permeable AMPA receptors are no longer viewed as a minor subtype but as powerful and dynamic regulators of synaptic strength. Their unique biophysical properties, conferred by the absence of the GluA2 subunit, allow them to act as a crucial source of postsynaptic calcium, driving the induction of both LTP and LTD. The transient insertion and removal of these receptors from synapses represent a sophisticated mechanism for fine-tuning synaptic plasticity. Understanding the signaling pathways they initiate and the experimental methods to probe their function is essential for basic neuroscience research and for the development of novel therapeutics for a host of brain disorders.

References

- 1. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+-permeable AMPA receptors in synaptic plasticity and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ -permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 6. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluA2-lacking AMPA receptors in hippocampal CA1 cell synapses: evidence from gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 9. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The open-gate of the AMPA receptor forms a Ca2+ binding site critical in regulating ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Dependent Change in AMPA Receptor Properties in Cerebellar Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Temporal and quantitative analysis of the functional expression of Ca2+-permeable AMPA receptors during LTP [ouci.dntb.gov.ua]

- 16. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Role for Calcium-Permeable AMPA Receptors in Synaptic Plasticity and Learning [escholarship.org]

- 18. Ca2+ permeable AMPA receptors switch allegiances: mechanisms and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plasticity of calcium-permeable AMPA glutamate receptors in Pro-opiomelanocortin neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scientifica.uk.com [scientifica.uk.com]

- 23. Ca2+‐permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to NASPM Trihydrochloride for the Investigation of Neuronal Injury and Ischemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthylacetyl spermine trihydrochloride (NASPM), a critical pharmacological tool used in neuroscience research. It details the compound's mechanism of action, its application in studying the roles of specific glutamate receptors in neuronal injury and ischemia, and comprehensive experimental considerations.

Introduction: The Role of NASPM in Neuroscience Research

NASPM trihydrochloride is a synthetic analogue of Joro spider toxin, widely utilized as a selective antagonist for a specific subtype of glutamate receptors: the calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs).[1] These receptors are distinct from most AMPA receptors in the central nervous system because they lack the GluA2 subunit. This absence of GluA2 renders the receptor channel permeable to calcium ions (Ca²⁺).

Under pathological conditions such as ischemic stroke, excessive glutamate release leads to the overactivation of its receptors, a phenomenon known as excitotoxicity. The influx of Ca²⁺ through GluA2-lacking AMPARs is a significant contributor to the subsequent neuronal damage and death.[2] By selectively blocking these channels, NASPM allows researchers to dissect the specific contribution of CP-AMPARs to excitotoxic injury and to explore potential neuroprotective strategies.

Mechanism of Action

NASPM exerts its effect by acting as an open-channel blocker of CP-AMPARs. Its blocking action is both use- and voltage-dependent.[3] This means that the receptor channel must first be opened by glutamate, and the blocking efficacy is greater at more depolarized membrane potentials. The large naphthyl group of NASPM is thought to contribute to its limited permeability through the channel pore, leading to a more complete and stable block compared to endogenous channel blockers like spermine.[4][5]

Caption: Signaling pathway of excitotoxicity and NASPM's points of intervention.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for NASPM trihydrochloride from various experimental contexts.

Table 1: Inhibitory Concentrations of NASPM

| Parameter | Target | Cell/Tissue Type | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | CP-AMPARs | Type II Neurons (-60 mV) | 0.33 µM | [3] |

| IC₅₀ | GluN1/GluN2A NMDA Receptors (-60 mV) | Heterologous Expression | 3.29 ± 0.54 µM | [7] |

| IC₅₀ | GluN1/GluN2A NMDA Receptors (-30 mV) | Heterologous Expression | 23.6 ± 1.1 µM | [7] |

| IC₅₀ | GluN1/GluN2A NMDA Receptors (+30 mV) | Heterologous Expression | 56.1 ± 7.4 µM |[7] |

Table 2: Concentrations Used in Experimental Models

| Model Type | Application Method | Concentration | Experimental Goal | Reference |

|---|---|---|---|---|

| In Vitro (Electrophysiology) | Intracellular | 100 µM | Complete block of CP-AMPAR outward currents | [8] |

| In Vitro (Electrophysiology) | Extracellular | 200 µM | Inhibit GluA2-lacking AMPARs | [9] |

| In Vitro (Human Slices) | Extracellular | 100 µM | Inhibit seizure-like events | [7] |

| In Vivo (Rat Hippocampus) | N/A | N/A | Protects against global ischemia-induced death | |

Table 3: Efficacy and Effects of NASPM

| Effect Measured | Model System | Result | Reference |

|---|---|---|---|

| AMPAR-EPSC Amplitude | Dorsal Raphe Nucleus Slice | Reduced to 63.05 ± 10.35% of baseline (30 µM) | [10] |

| Kainate-Induced Inward Current | Periglomerular Astrocytes | Reduced to 37.4 ± 13.7% of control | [11] |

| α1-AR-EPSC Block | Dorsal Raphe Nucleus Slice | 93.3 ± 1.6% reduction (100 µM in 1.2 mM Ca²⁺) | [12] |

| α1-AR-EPSC Block | Dorsal Raphe Nucleus Slice | 80.9 ± 3.5% reduction (100 µM in 4.8 mM Ca²⁺) |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for common experimental paradigms using NASPM.

This model simulates ischemic conditions in cultured neurons or acute brain slices.[13][14]

Methodology:

-

Preparation: Culture primary neurons or prepare acute brain slices (e.g., from hippocampus or cortex).

-

Baseline: Perfuse with normal artificial cerebrospinal fluid (aCSF) or culture medium saturated with 95% O₂ / 5% CO₂.

-

OGD Induction: Switch to a glucose-free medium saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30-60 minutes) to induce ischemic-like injury.[14][15]

-

NASPM Application:

-

Co-treatment: Add NASPM to the OGD medium to assess its ability to prevent injury during the insult.

-

Post-treatment: Add NASPM during the reperfusion phase to model therapeutic intervention.

-

-

Reperfusion: Return the cells/slices to normal oxygenated and glucose-containing medium.

-

Assessment: Evaluate neuronal death after 24 hours using methods like Propidium Iodide staining, LDH assay, or cell counting (e.g., NeuN staining).

Caption: Experimental workflow for an in vitro OGD study using NASPM.

The MCAO model is a widely used rodent model of focal ischemic stroke.[16][17]

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and monitor physiological parameters (temperature, blood pressure).

-

MCAO Induction: Induce ischemia by occluding the middle cerebral artery, typically using an intraluminal filament. The occlusion can be transient (filament withdrawn after 60-90 min) or permanent.[16][18]

-

NASPM Administration:

-

Route: Administer NASPM, typically via intracerebroventricular (ICV) or intravenous (IV) injection. Intranasal administration is another potential non-invasive route.[19][20]

-

Timing: Administer before, during, or after the MCAO procedure to test prophylactic or therapeutic effects. The therapeutic window is a critical variable.[18]

-

-

Post-operative Care: Allow the animal to recover.

-

Outcome Assessment:

-

Behavioral Tests: Perform sensorimotor tests (e.g., adhesive removal test, rotarod) at various time points post-stroke.

-

Histology: At the study endpoint (e.g., 7-14 days), perfuse the animal, section the brain, and stain to measure infarct volume (e.g., with TTC staining) and assess neuronal survival.

-

Caption: Experimental workflow for an in vivo MCAO stroke model with NASPM.

This technique is used to directly measure the effect of NASPM on ion channel currents.

Methodology:

-

Preparation: Prepare acute brain slices or cultured neurons.

-

Recording Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Solutions:

-

Extracellular (aCSF): Standard composition. For studying AMPARs, often includes antagonists for NMDA receptors (e.g., AP5) and GABA receptors (e.g., picrotoxin) to isolate AMPAR-mediated currents.

-

Intracellular (Pipette): A key consideration is the presence of polyamines like spermine, which can confound results. For unambiguous identification of CP-AMPARs, use a spermine-free solution and include 100 µM NASPM directly in the pipette solution.[8][21] This provides a complete block of outward currents through CP-AMPARs.

-

-

Stimulation: Evoke synaptic currents (EPSCs) by stimulating afferent fibers or apply glutamate directly to the cell.

-

Data Acquisition: Record currents at various holding potentials (e.g., from -80 mV to +60 mV) to determine the current-voltage (I-V) relationship. The block by NASPM will cause inward rectification (i.e., smaller or absent outward currents at positive potentials).[8]

-

Analysis: Compare the I-V relationship before and after NASPM application (if applied externally) or between cells recorded with and without intracellular NASPM.

Important Considerations and Caveats

-

Specificity: As noted, NASPM can inhibit NMDA receptors, especially at higher concentrations and in human tissue.[6][22] It is crucial to use the lowest effective concentration and, where possible, to corroborate findings using alternative antagonists or genetic models (e.g., GluA2 knockout mice).[8]

-

Auxiliary Subunits: The blocking efficacy of NASPM can be influenced by AMPA receptor auxiliary subunits, such as TARPs. However, unlike spermine, a high concentration of intracellular NASPM (e.g., 100 µM) can achieve a complete block of outward currents regardless of the auxiliary protein present, making it a more robust tool for identifying CP-AMPARs.[4][8]

-

Extracellular Calcium: The concentration of extracellular calcium can influence the blocking effect of NASPM, with higher calcium levels potentially reducing the accessibility of the channel pore to NASPM.[12]

Caption: Logical relationship of NASPM's on-target and potential off-target effects.

Conclusion

NASPM trihydrochloride remains an invaluable tool for investigating the pathophysiology of neuronal injury and ischemia. Its ability to selectively antagonize Ca²⁺-permeable, GluA2-lacking AMPA receptors allows for precise probing of their role in excitotoxicity. Researchers using NASPM should employ rigorous experimental designs, including appropriate controls and complementary techniques, to account for its potential off-target effects on NMDA receptors. When used judiciously, particularly with intracellular application for electrophysiological identification, NASPM provides clear insights into the molecular mechanisms underlying ischemic brain damage, aiding in the development of future neuroprotective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nitric Oxide Regulates GluA2-Lacking AMPAR Contribution to Synaptic Transmission of CA1 Apical but Not Basal Dendrites [frontiersin.org]

- 10. GluA2-Lacking AMPA Receptors and Nitric Oxide Signaling Gate Spike-Timing–Dependent Potentiation of Glutamate Synapses in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potentiation of neuronal activity by tonic GluD1 current in brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [From bench to beadside: experimental animal models in ischemic stroke research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of intranasal guanosine administration on brain function in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

Synthetic Analogues of Joro Spider Toxin: A Technical Guide for Neuroscience Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Joro spider ( Trichonephila clavata ) venom is a rich source of polyamine toxins, most notably JSTX-3, which are potent, non-competitive antagonists of ionotropic glutamate receptors (iGluRs). These natural products, however, suffer from limited availability and structural complexity, hindering their widespread use as pharmacological tools and therapeutic leads. The development of synthetic analogues has overcome these limitations, providing a new generation of molecular probes with enhanced potency, selectivity, and tractability. This technical guide provides an in-depth overview of the core principles of JSTX analogue design, synthesis, and neuropharmacological evaluation. It includes a compilation of quantitative structure-activity relationship data, detailed experimental protocols for key methodologies, and visual representations of critical pathways and workflows to empower researchers in the application of these powerful neurotoxins.

Introduction: The Neuropharmacological Significance of Joro Spider Toxins

Joro spider toxins (JSTXs) exert their primary neurological effect by blocking ionotropic glutamate receptors, the principal mediators of fast excitatory neurotransmission in the central nervous system (CNS).[1] Native JSTX-3 shows a preference for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors over N-methyl-D-aspartate (NMDA) receptors.[1] This blockade is often voltage-dependent and targets the open channel pore, making these toxins valuable for studying the biophysics of iGluRs and their role in synaptic plasticity, excitotoxicity, and various neuropathological conditions.[2] The core structure of a JSTX molecule consists of an aromatic headgroup (e.g., 2,4-dihydroxyphenylacetyl), a linker (e.g., asparagine), and a polyamine tail.[1] Structure-activity relationship (SAR) studies have revealed that the aromatic headgroup and linker are crucial for the antagonist activity, while the polyamine tail significantly enhances the toxin's potency.[1] Synthetic analogues leverage this modular structure, allowing for systematic modifications to fine-tune their pharmacological profile.

Pharmacological Data of JSTX-3 and Synthetic Analogues

The potency and selectivity of synthetic JSTX analogues are typically quantified by their half-maximal inhibitory concentration (IC₅₀) at specific iGluR subtypes. This data is critical for selecting the appropriate tool compound for a given research question.

| Toxin/Analogue | Target Receptor(s) | Preparation | IC₅₀ | Notes |

| JSTX-3 (Native) | Ca²⁺-permeable AMPA Receptors | Cultured Rat Hippocampal Neurons | 56 nM | Use- and voltage-dependent block at -60 mV.[2] |

| JSTX-3 (Synthetic) | Non-NMDA Receptors | Guinea Pig Hippocampal Slices | 10-200 µM (application conc.) | Effectively reduced excitatory postsynaptic currents (EPSCs).[3] |

| 1-Naphthylacetyl Spermine (NASpm) | Non-NMDA Receptors | Gerbil Hippocampal Slices | Not specified | Depressed EPSCs, particularly effective on abnormal currents post-ischemia.[4] |

| N4-type aza-crown analogue | Glutamate Receptors | Lobster Neuromuscular Synapse | Not specified | Blocking potency significantly enhanced by 10-100 µM Zn²⁺.[5] |

| N6-type aza-crown analogue | Glutamate Receptors | Lobster Neuromuscular Synapse | Not specified | More potent than N4-type; potency not significantly enhanced by Zn²⁺.[5] |

| JSTX-4 (Synthetic) | iGlu Receptors | Xenopus Oocytes | High µM concentrations | Substantially less potent than other structurally related polyamine toxins.[6] |

Signaling Pathways and Structure-Activity Relationships

The development of potent and selective JSTX analogues is guided by a clear understanding of their mechanism of action and structure-activity relationships.

Mechanism of Action at the Glutamatergic Synapse

JSTX analogues act as open-channel blockers of iGluRs. Upon binding of the neurotransmitter glutamate, the receptor's ion channel opens. The positively charged polyamine tail of the toxin is then drawn into the channel pore, where the bulky aromatic headgroup effectively plugs the channel, preventing ion flow and inhibiting excitatory signaling.

References

- 1. Spider toxin and the glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. A voltage-clamp study of the effects of Joro spider toxin and zinc on excitatory synaptic transmission in CA1 pyramidal cells of the guinea pig hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a spider toxin and its analogue on glutamate-activated currents in the hippocampal CA1 neuron after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc ion enhances the blocking potency of synthetic analogs of spider toxin (JSTX) on the glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis and biological evaluation of Joro spider toxin-4 from Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of NASPM in Neuroscience: A Technical Guide to a Key Research Tool

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1-Naphthyl)spermine (NASPM) has for decades been a cornerstone pharmacological tool for the investigation of calcium-permeable AMPA receptors (CP-AMPARs), a critical subtype of glutamate receptors implicated in synaptic plasticity and a range of neurological disorders. This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of NASPM as a research tool. It details its mechanism of action, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols. Furthermore, this guide addresses recent findings that challenge the long-held view of NASPM's specificity, offering a nuanced perspective for the modern researcher.

Introduction: The Quest for a Selective CP-AMPAR Blocker

The story of NASPM is intrinsically linked to the study of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. Glutamate receptors, particularly the AMPA subtype, are fundamental to fast synaptic transmission. A key functional distinction within AMPA receptors lies in their subunit composition. The presence of the GluA2 subunit renders the receptor impermeable to calcium, whereas its absence results in a calcium-permeable channel. These CP-AMPARs are crucial players in various forms of synaptic plasticity and have been implicated in pathological conditions such as epilepsy and ischemic neuronal death.

The need for pharmacological tools to selectively inhibit these GluA2-lacking CP-AMPARs led to the investigation of naturally occurring toxins. Joro spider toxin (JSTX) was identified as a potent blocker of these channels. NASPM, a synthetic analog of JSTX, was subsequently developed to provide a more stable and accessible tool for researchers.[1][2][3]

Mechanism of Action: A Voltage-Dependent Channel Block

NASPM exerts its inhibitory effect through a direct block of the CP-AMPAR ion channel pore. This block is both use- and voltage-dependent.[1][2] Cryo-electron microscopy studies have provided a structural basis for this mechanism, showing that the hydrophobic naphthalene moiety of NASPM lodges within the central vestibule of the channel, while its polyamine tail extends into the selectivity filter.[4]

The voltage-dependence of the block is a key characteristic. When applied extracellularly, NASPM is more effective at negative membrane potentials.[1] Conversely, when introduced intracellularly, it more potently blocks outward currents at positive membrane potentials.[4][5] This property of inward rectification, where outward current is preferentially blocked, has become a hallmark for the functional identification of CP-AMPARs in electrophysiological recordings.[5][6][7][8]

Signaling Pathway of CP-AMPAR Blockade by NASPM

Caption: NASPM blocks the pore of activated CP-AMPARs, preventing Ca2+ influx.

Quantitative Data on NASPM Activity

The potency and efficacy of NASPM have been quantified in numerous studies. The following tables summarize key data on its inhibitory concentration (IC50) and its effects on the rectification of AMPA receptor currents.

Table 1: IC50 Values of NASPM for AMPA Receptors

| Receptor Subtype | Cell Type | Experimental Condition | IC50 | Reference |

| CP-AMPARs (Type II neurons) | Cultured Rat Hippocampal Neurons | Kainate-induced currents at -60 mV | 0.33 µM | [1][2][3] |

| GluA2Q | HEK293 cells | Whole-cell currents | 0.0800 ± 0.0019 µM | [9] |

| GluA2Q-STZ | HEK293 cells | Whole-cell currents | 0.170 ± 0.016 µM | [9] |

| GluA1 | HEK293 cells | Intracellular application | spermine > NASPM > PhTx-433 > PhTx-74 (relative potency) | [4][10] |

Table 2: Rectification Index (RI) of AMPA Receptor Currents in the Presence of Intracellular Polyamines

| Receptor/Condition | Polyamide (100 µM) | Rectification Index (RI+60/-60) | Reference |

| GluA1 | Spermine | 0.26 ± 0.11 | [4][10] |

| GluA1 | NASPM | 0.03 ± 0.02 | [4][10] |

| GluA1/2 | Spermine | 1.12 ± 0.07 | [10] |

| GluA1/2 | NASPM | 1.10 ± 0.21 | [10] |

| GluA2 KO Cerebellar Stellate Cell mEPSCs | Spermine | 0.19 ± 0.04 | [4] |

| GluA2 KO Cerebellar Stellate Cell mEPSCs | NASPM | Negligible outward currents | [4] |

| GluA2 KO Cerebellar Granule Cell eEPSCs | Spermine | 0.29 ± 0.02 | [4] |

| GluA2 KO Cerebellar Granule Cell eEPSCs | NASPM | 0.04 ± 0.02 | [4] |

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments utilizing NASPM.

Whole-Cell Patch-Clamp Recordings from HEK293 Cells Expressing Recombinant AMPA Receptors

Objective: To determine the IC50 and voltage-dependence of NASPM block on specific AMPA receptor subtypes.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2Q) with or without auxiliary subunits like stargazin (STZ).

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES (pH 7.3). For steady-state responses, this is supplemented with 300 µM glutamate and 50 µM cyclothiazide.

-

Internal (Pipette) Solution (in mM): 125 CsCl, 2.5 NaCl, 1 CsEGTA, 10 HEPES, and 20 Na2ATP (pH 7.3 with CsOH). For intracellular application experiments, NASPM is added to this solution at the desired concentration (e.g., 100 µM).

-

Voltage Protocol: Cells are held at a holding potential of -60 mV. Voltage ramps (e.g., from -80 to +60 mV) or steps are applied to assess current-voltage relationships.

-

-

Data Analysis:

-

Current amplitudes at different voltages and NASPM concentrations are measured.

-

IC50 values are calculated by fitting concentration-response data to a logistic equation.

-

The rectification index (RI) is calculated as the ratio of the current amplitude at +60 mV to the absolute current amplitude at -60 mV (I+60 / |I-60|).

-

Recordings of Synaptic Currents from Brain Slices

Objective: To assess the contribution of CP-AMPARs to synaptic transmission using intracellular NASPM.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the cerebellum or hippocampus) are prepared from rodents. For specific experiments, genetically modified animals (e.g., GluA2 knockout mice) may be used.

-

Electrophysiology:

-

Whole-cell recordings are obtained from visually identified neurons (e.g., cerebellar granule cells).

-

Artificial Cerebrospinal Fluid (ACSF): Standard ACSF is used for slicing and recording.

-

Internal (Pipette) Solution: A cesium-based or potassium-based internal solution is used, containing 100 µM NASPM or spermine for comparison.

-

Synaptic Stimulation: A stimulating electrode is placed to evoke excitatory postsynaptic currents (EPSCs).

-

-

Data Analysis:

-

Evoked EPSCs are recorded at a range of holding potentials (e.g., -60 mV and +60 mV).

-

The rectification index of the synaptic currents is calculated to determine the degree of block by intracellular NASPM and thus the relative contribution of CP-AMPARs.

-

Experimental Workflow for Assessing CP-AMPAR Contribution with Intracellular NASPM

Caption: Workflow for using intracellular NASPM to identify CP-AMPARs in neurons.

The Evolving View: Questioning the Specificity of NASPM

For many years, NASPM was considered a highly selective antagonist for CP-AMPARs. However, recent research has begun to challenge this dogma. A 2025 preprint study demonstrated that NASPM also inhibits NMDA receptors in a concentration- and voltage-dependent manner.[11][12][13][14] This study found that the anti-seizure effects of NASPM in human brain tissue could be attributed to its action on NMDA receptors rather than CP-AMPARs.[11][12][13][14]

These findings have significant implications for the interpretation of past and future studies using NASPM. Researchers must now consider the potential off-target effects on NMDA receptors, particularly in experiments where both CP-AMPARs and NMDA receptors are likely to be active.

Logical Relationship of NASPM's Actions

Caption: NASPM inhibits both CP-AMPARs and, as recent evidence suggests, NMDA receptors.

Conclusion and Future Directions

NASPM remains an invaluable tool in the neuroscientist's arsenal for probing the function of CP-AMPARs. Its ability to induce a near-complete, voltage-dependent block of these channels, particularly when applied intracellularly, provides a robust method for identifying their contribution to synaptic transmission and plasticity.[4][6][7][15][16][17]

However, the field must now move forward with a more critical eye. The recent evidence of NMDA receptor antagonism by NASPM necessitates careful experimental design and interpretation.[11][12][13][14] Future studies should aim to:

-

Re-evaluate previous findings: Studies that have attributed physiological effects solely to CP-AMPAR blockade by NASPM may need to be revisited, especially in systems where NMDA receptor activity is prominent.

-

Employ complementary tools: The use of other CP-AMPAR blockers, such as IEM-1460, in parallel with NASPM can help to dissect the specific contributions of different receptor subtypes.

-

Develop more selective antagonists: The quest for a truly specific, high-affinity antagonist for CP-AMPARs continues to be a priority for the field.

By embracing this more nuanced understanding of NASPM's pharmacology, the research community can continue to leverage its power to unravel the complex roles of calcium-permeable ionotropic glutamate receptors in brain function and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 6. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Channel Block in Calcium-Permeable AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: Preparing NASPM Trihydrochloride Stock Solutions for Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthylacetyl spermine trihydrochloride (NASPM trihydrochloride) is a potent and selective antagonist of calcium-permeable (Ca²⁺-permeable) AMPA receptors (AMPARs), which are typically those lacking the GluA2 subunit.[1][2] As a synthetic analog of Joro spider toxin, NASPM is an invaluable tool in neuroscience research, particularly in electrophysiological studies, to investigate the roles of these specific ion channels in synaptic plasticity, neuronal excitability, and pathological conditions like ischemia-induced cell death.[2] Its mechanism of action involves a voltage-dependent block of the ion channel pore, which is particularly effective when applied intracellularly to block outward currents.[3][4][5] Recent studies have also highlighted its use in unambiguously identifying the presence of Ca²⁺-permeable AMPARs in neurons.[3][4][5] However, some research suggests that NASPM may also exhibit inhibitory effects on NMDA receptors, a factor to consider in experimental design.[6][7]

These application notes provide detailed protocols for the preparation of NASPM trihydrochloride stock solutions for use in electrophysiology experiments, ensuring accurate and reproducible results.

Quantitative Data Summary

The following table summarizes key quantitative information for NASPM trihydrochloride relevant to the preparation of stock solutions and its use in electrophysiology.

| Parameter | Value | Source(s) |

| Molecular Weight | 479.91 g/mol | [1][2] |

| Solubility in Water | Up to 100 mM | [1][2] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [8] |

| Solubility in DMSO | 1.7 mg/mL | [8] |

| Storage of Solid | +4°C, desiccate | [1][2] |

| Storage of Stock Solutions | -20°C (up to 1 month) or -80°C (up to 6 months) | [1][9] |

| Typical Working Concentrations | 10 µM - 100 µM (intracellular) | [3][10] |

| IC₅₀ (for type II neurons at -60 mV) | 0.33 µM | [8][11] |

Signaling Pathway and Mechanism of Action

NASPM trihydrochloride selectively blocks Ca²⁺-permeable AMPA receptors, which are typically heteromeric assemblies lacking the edited GluA2 subunit. The presence of a glutamine (Q) residue in the pore-forming region of the other AMPA receptor subunits (GluA1, GluA3, GluA4) at the Q/R editing site renders the channel permeable to calcium ions. Endogenous intracellular polyamines like spermine also block these channels. NASPM, with its larger naphthyl headgroup, acts as a more effective, less permeant open-channel blocker, especially when applied intracellularly.[3] This leads to a pronounced inward rectification of the current-voltage (I-V) relationship for Ca²⁺-permeable AMPARs, effectively blocking outward currents at positive membrane potentials.

Caption: Mechanism of NASPM blockade of Ca²⁺-permeable AMPA receptors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM NASPM Trihydrochloride Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of NASPM trihydrochloride in sterile, deionized water. This stock solution can then be diluted to the final working concentration in the intracellular solution for patch-clamp experiments.

Materials:

-

NASPM trihydrochloride (MW: 479.91 g/mol )

-

Sterile, deionized water (e.g., Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Calculate the required mass of NASPM trihydrochloride.

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 479.91 g/mol = 0.47991 mg

-

-

It is recommended to prepare a larger volume (e.g., 1 mL) to minimize weighing errors. For 1 mL, the required mass is approximately 4.8 mg.

-

-

Weigh the NASPM trihydrochloride.

-

Tare a clean microcentrifuge tube on an analytical balance.

-

Carefully weigh out the calculated amount of NASPM trihydrochloride into the tube.

-

-

Dissolve the NASPM trihydrochloride.

-

Add the desired volume of sterile, deionized water to the microcentrifuge tube containing the NASPM trihydrochloride.

-

Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

-

-

Aliquot and store the stock solution.

Protocol 2: Preparation of Intracellular Solution Containing NASPM

This protocol outlines the preparation of a final intracellular recording solution containing a working concentration of NASPM trihydrochloride.

Materials:

-

10 mM NASPM trihydrochloride stock solution (from Protocol 1)

-

Standard intracellular solution components (e.g., K-Gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA)

-

Sterile, deionized water

-

pH meter

-

Osmometer

Procedure:

-

Prepare the base intracellular solution.

-

Add NASPM to the intracellular solution.

-

On the day of the experiment, thaw a single aliquot of the 10 mM NASPM stock solution.

-

Add the appropriate volume of the NASPM stock solution to the base intracellular solution to achieve the desired final concentration.

-

For example, to prepare 1 mL of intracellular solution with a final NASPM concentration of 100 µM:

-

Volume of stock = (Final concentration x Final volume) / Stock concentration

-

Volume of stock = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL.

-

-

-

-

Final Checks and Use.

-

Gently mix the final solution. Re-checking the pH and osmolarity after adding the NASPM is good practice, although the small volume added should have a negligible effect.

-

Filter the final intracellular solution through a 0.22 µm syringe filter before use to remove any potential precipitates.[9][12]

-

Keep the final solution on ice during the experiment.

-

Experimental Workflow

The following diagram illustrates a typical workflow for using NASPM trihydrochloride in a whole-cell patch-clamp electrophysiology experiment to study Ca²⁺-permeable AMPA receptors.

Caption: Workflow for using NASPM in patch-clamp electrophysiology.

Conclusion

NASPM trihydrochloride is a critical pharmacological tool for the functional characterization of Ca²⁺-permeable AMPA receptors. Proper preparation of stock and working solutions is paramount for obtaining reliable and reproducible data in electrophysiological experiments. By following these detailed protocols and understanding the underlying principles of its mechanism of action, researchers can confidently employ NASPM to elucidate the physiological and pathological roles of these important ion channels.

References

- 1. Naspm trihydrochloride | AMPA receptor GluA2-lacking, Ca<sup>2+</sup> antagonist | Hello Bio [hellobio.com]

- 2. Naspm trihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Blocking CP-AMPA Receptors with NASPM in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-permeable AMPA receptors (CP-AMPARs), which are typically GluA2-lacking AMPA receptors, play a crucial role in various forms of synaptic plasticity and are implicated in pathological conditions. A reliable method for their selective blockade is essential for studying their physiological and pathophysiological functions. 1-Naphthylacetyl spermine (NASPM) is a synthetic analog of a spider toxin that acts as a potent and selective blocker of CP-AMPARs. When applied intracellularly, NASPM provides a more complete and unambiguous block of CP-AMPARs compared to the endogenous polyamine spermine. This document provides detailed application notes and protocols for the optimal use of NASPM to block CP-AMPA receptors in in vitro experimental settings.

Key Advantages of Intracellular NASPM

Intracellular application of NASPM offers two significant advantages over the more commonly used spermine for identifying and blocking CP-AMPARs:

-

Complete and Unambiguous Blockade: At an optimal concentration, NASPM produces a near-total, voltage-dependent block of outward currents through CP-AMPARs. This results in a complete inward rectification of the current-voltage (I-V) relationship, providing a clear functional signature of CP-AMPAR presence.[1][2][3][4][5]

-

Independence from Auxiliary Subunits: The blocking efficacy of spermine can be influenced by the presence of transmembrane AMPAR regulatory proteins (TARPs) and other auxiliary subunits. In contrast, the block by 100 µM intracellular NASPM is largely independent of the associated auxiliary subunit composition, making it a more reliable tool across different cell types and expression systems.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the effective concentrations of intracellular NASPM for blocking CP-AMPARs and the resulting rectification indices from patch-clamp experiments. A lower rectification index (RI) indicates a more complete block of outward current at positive potentials.

| Cell Type | Receptor Subunits | NASPM Concentration (Intracellular) | Rectification Index (RI+60/-60mV) | Key Findings | References |

| HEK293 Cells | Homomeric GluA1 | 10 µM | Incomplete Block (Use-dependent) | Block is not complete and depends on the recent history of channel activity. | [2][4] |

| HEK293 Cells | Homomeric GluA1 | 100 µM | ~0.02 | Provides a complete, use-independent block of outward currents. | [2][3] |

| HEK293 Cells | Heteromeric GluA1/GluA2 | 100 µM | ~0.84 - 1.30 | Demonstrates selectivity for GluA2-lacking CP-AMPARs as GluA2-containing receptors are not significantly blocked. | [2][3] |

| Cerebellar Stellate Cells (from GluA2 KO mice) | Native CP-AMPARs | 100 µM | ~0.04 (for synaptic currents) | Achieves full rectification of miniature excitatory postsynaptic currents (mEPSCs), unlike spermine. | [2][3] |

| Dentate Gyrus Granule Cells (from GluA2 KO mice) | Native CP-AMPARs | 100 µM | Near 0 | Produces complete rectification of extrasynaptic CP-AMPAR currents. | [2] |

Experimental Protocols

Protocol 1: Electrophysiological Recording of CP-AMPAR Blockade in HEK293 Cells

This protocol describes the use of whole-cell patch-clamp electrophysiology in HEK293 cells expressing recombinant AMPA receptors to quantify the blocking effect of intracellular NASPM.

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 for CP-AMPARs or GluA1/GluA2 for calcium-impermeable AMPARs) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.

- Record from cells 24-48 hours post-transfection.

2. Electrophysiology Solutions:

- External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

- Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

- NASPM Stock Solution: Prepare a 10 mM stock solution of NASPM trihydrochloride in deionized water and store at -20°C.

- Final Internal Solution with NASPM: On the day of the experiment, dilute the NASPM stock solution into the internal pipette solution to a final concentration of 100 µM.

3. Whole-Cell Patch-Clamp Recording:

- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

- Obtain whole-cell configuration on a transfected HEK293 cell.

- Allow at least 5-10 minutes for the intracellular solution containing NASPM to diffuse into the cell.[6]

- Voltage-clamp the cell at a holding potential of -60 mV.

- Apply glutamate (e.g., 300 µM) and a positive allosteric modulator like cyclothiazide (e.g., 50 µM) to elicit AMPA receptor currents.

- To determine the current-voltage (I-V) relationship, apply a voltage ramp from -80 mV to +60 mV during the glutamate application.[2][3][4]

- Record the resulting currents and plot them as a function of the command voltage.

4. Data Analysis:

- Measure the peak inward current at -60 mV and the peak outward current at +60 mV.

- Calculate the rectification index (RI) as the ratio of the current at +60 mV to the current at -60 mV (RI = I+60mV / I-60mV).

- An RI value close to 0 indicates complete inward rectification and a successful block of outward currents by NASPM.

Protocol 2: Recording of Synaptic CP-AMPAR Blockade in Neuronal Preparations

This protocol is adapted for recording from neurons in brain slices or primary cultures to investigate the role of synaptic CP-AMPARs.

1. Preparation of Neuronal Cultures or Brain Slices:

- Prepare primary neuronal cultures (e.g., from the cerebellum of GluA2 knockout mice) or acute brain slices as per standard laboratory protocols.[2][3]

2. Electrophysiology Solutions:

- External Solution (ACSF): Use a standard ACSF appropriate for the neuronal preparation, continuously bubbled with 95% O₂ / 5% CO₂. Include antagonists for other synaptic receptors as needed (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors).

- Internal Pipette Solution: As described in Protocol 1, with 100 µM NASPM added.

3. Recording Miniature Excitatory Postsynaptic Currents (mEPSCs):

- Establish a whole-cell voltage-clamp recording from the neuron of interest.

- Allow for dialysis of the intracellular solution containing NASPM.

- Add tetrodotoxin (TTX, e.g., 1 µM) to the ACSF to block action potentials and isolate mEPSCs.

- Hold the cell at different membrane potentials (e.g., -60 mV and +60 mV) and record spontaneous mEPSCs.

4. Data Analysis:

- Detect and average mEPSCs at both negative and positive holding potentials.

- In the presence of 100 µM intracellular NASPM, mEPSCs should be present at -60 mV but absent at +60 mV in neurons expressing synaptic CP-AMPARs.[2][3] This demonstrates the complete block of outward synaptic currents through CP-AMPARs.

Visualizations

Signaling Pathway and Blockade Mechanism

References

- 1. biorxiv.org [biorxiv.org]

- 2. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. elifesciences.org [elifesciences.org]

- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for NASPM Trihydrochloride in Whole-Cell Patch-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-(1-Naphthyl)acetyl spermine trihydrochloride (NASPM), a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), in whole-cell patch-clamp electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of relevant pathways and workflows.

Introduction

NASPM trihydrochloride is a synthetic analog of a polyamine toxin originally isolated from the Joro spider. It is a widely used pharmacological tool to selectively block CP-AMPARs, which are typically characterized by the absence of the GluA2 subunit. These receptors are implicated in various forms of synaptic plasticity and their dysregulation is associated with several neurological disorders.[1][2][3] In whole-cell patch-clamp recordings, intracellular application of NASPM has emerged as a superior method for unequivocally identifying the presence and contribution of CP-AMPARs to synaptic currents. Unlike endogenous polyamines such as spermine, which produce an incomplete and auxiliary subunit-dependent block of outward currents, NASPM can induce a near-complete, voltage-dependent block that is largely independent of the receptor's associated auxiliary proteins.[4][5][6][7] Recent evidence, however, suggests that at higher concentrations, NASPM may also exhibit some inhibitory effects on NMDA receptors, a factor to consider in experimental design and data interpretation.

Mechanism of Action